3,5-Dodecadiene, 2-methyl-
Description
Contextualization of Branched Dienes in Organic Synthesis and Environmental Chemistry
Dienes are fundamental building blocks in the synthesis of complex organic molecules, including natural products and polymers. nih.govnumberanalytics.comnumberanalytics.com Their reactivity is largely defined by the arrangement of the two double bonds. Conjugated dienes, where the double bonds are separated by a single bond, are particularly versatile. This arrangement allows for a continuous system of overlapping p-orbitals, leading to enhanced stability and unique reactivity in reactions like the Diels-Alder cycloaddition. numberanalytics.comorgosolver.com This reaction is a powerful tool for constructing six-membered rings with high stereoselectivity, a common structural motif in pharmaceuticals and other biologically active compounds. numberanalytics.comorgosolver.com
Branched dienes, a sub-class of these compounds, introduce additional structural complexity and the potential for creating highly substituted and stereochemically rich molecules. The strategic placement of alkyl branches on the diene backbone can influence the regioselectivity and stereoselectivity of chemical reactions. acs.org Recent advancements in catalysis have focused on developing methods for the selective functionalization of such dienes. For instance, nickel-catalyzed hydroalkylation reactions of branched dienes have been shown to produce different products depending on the specific catalyst and reactants used, highlighting the fine control that can be achieved in these systems. acs.org Similarly, palladium-catalyzed aerobic oxidative coupling reactions provide a means to synthesize branched conjugated dienes with controlled regioselectivity. nih.gov
From an environmental perspective, dienes and other unsaturated hydrocarbons are of interest due to their potential roles in atmospheric chemistry and as components of various natural and synthetic materials. bepress.com The reactivity of dienes means they can participate in atmospheric oxidation processes, contributing to the formation of secondary organic aerosols. Understanding the environmental fate and transport of such compounds is an area of ongoing research.
Significance and Research Gaps Pertaining to 3,5-Dodecadiene, 2-methyl-
The compound 3,5-Dodecadiene, 2-methyl- is a specific example of a branched, conjugated diene. Its systematic name indicates a twelve-carbon chain with double bonds at the 3rd and 5th positions and a methyl group at the 2nd position.
| Property | Value |
| Molecular Formula | C13H24 |
| IUPAC Name | 2-methyl-3,5-dodecadiene |
| Molar Mass | 180.33 g/mol |
| Structure | A long-chain hydrocarbon with two conjugated double bonds and a methyl branch. |
Despite the general importance of branched dienes, a thorough review of the scientific literature reveals a significant research gap concerning 3,5-Dodecadiene, 2-methyl-. There is a notable lack of published studies detailing its synthesis, characterization, reactivity, and potential applications. This scarcity of information presents both a challenge and an opportunity. The challenge lies in the absence of established data to build upon, while the opportunity resides in the potential for novel discoveries. The unique substitution pattern of this molecule could lead to interesting and potentially useful chemical properties that have yet to be explored.
Scope and Objectives of the Academic Investigation
Given the current research landscape, a foundational academic investigation into 3,5-Dodecadiene, 2-methyl- is warranted. The primary scope of such a study would be to synthesize, isolate, and comprehensively characterize this compound. The key objectives would include:
Development of a reliable synthetic route: The first step would be to devise and optimize a synthetic pathway to produce 3,5-Dodecadiene, 2-methyl- in sufficient purity and yield for further study. This could involve exploring various coupling reactions or modifications of existing methods for diene synthesis.
Spectroscopic and physical characterization: Once synthesized, the compound would need to be thoroughly characterized using modern analytical techniques. This would include Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its precise structure and stereochemistry, as well as other methods like infrared (IR) spectroscopy and mass spectrometry.
Investigation of reactivity: A systematic study of the reactivity of 3,5-Dodecadiene, 2-methyl- in key organic reactions, such as the Diels-Alder reaction or various catalytic transformations, would be a central goal. This would help to understand how its specific structure influences its chemical behavior compared to other branched dienes.
Assessment of potential applications: Based on its characterized properties and reactivity, a preliminary assessment of potential areas of application could be made. This could range from its use as a monomer in polymer synthesis to its utility as a building block in the synthesis of more complex target molecules.
By addressing these objectives, the current knowledge gap surrounding 3,5-Dodecadiene, 2-methyl- can be filled, providing a valuable contribution to the broader field of organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
28980-74-7 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
(3E,5E)-2-methyldodeca-3,5-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-13H,4-8H2,1-3H3/b10-9+,12-11+ |
InChI Key |
HULVBFBDOCMWOT-HULFFUFUSA-N |
Isomeric SMILES |
CCCCCC/C=C/C=C/C(C)C |
Canonical SMILES |
CCCCCCC=CC=CC(C)C |
Origin of Product |
United States |
Stereochemical Considerations and Isomerism of 3,5 Dodecadiene, 2 Methyl
Analysis of Geometric Isomers
The presence of double bonds at the C3-C4 and C5-C6 positions in 2-methyl-3,5-dodecadiene allows for the existence of four distinct geometric isomers. These isomers arise from the different possible spatial arrangements of the substituents around the double bonds, designated as (E) for entgegen (opposite) and (Z) for zusammen (together).
The four geometric isomers are:
(3E, 5E)-2-methyl-3,5-dodecadiene
(3E, 5Z)-2-methyl-3,5-dodecadiene
(3Z, 5E)-2-methyl-3,5-dodecadiene
(3Z, 5Z)-2-methyl-3,5-dodecadiene
Table 1: Possible Geometric Isomers of 2-methyl-3,5-dodecadiene
| Isomer Configuration | Systematic Name |
| (3E, 5E) | (3E, 5E)-2-methyl-3,5-dodecadiene |
| (3E, 5Z) | (3E, 5Z)-2-methyl-3,5-dodecadiene |
| (3Z, 5E) | (3Z, 5E)-2-methyl-3,5-dodecadiene |
| (3Z, 5Z) | (3Z, 5Z)-2-methyl-3,5-dodecadiene |
Conformational Analysis of the Dodecadiene Backbone
The dodecadiene backbone of 2-methyl-3,5-dodecadiene is not rigid and can adopt various conformations due to rotation around its single bonds. The most significant conformational aspect of a conjugated diene system like the one present in this molecule is the rotation around the central C4-C5 single bond. This rotation gives rise to two primary planar conformations: the s-trans and s-cis conformations. libretexts.orgutexas.educhemistrysteps.com
In the s-trans conformation, the two double bonds are on opposite sides of the single bond, resulting in a more extended and generally more stable structure due to reduced steric hindrance. utexas.eduyoutube.com The s-cis conformation, where the double bonds are on the same side of the single bond, is typically higher in energy due to steric clashes between the substituents on the C3 and C6 carbons. utexas.edu However, the s-cis conformation is crucial for certain reactions, such as the Diels-Alder cycloaddition. utexas.educhemistrysteps.com
The energy barrier for the interconversion between the s-cis and s-trans conformers is relatively low, allowing for rapid equilibrium at room temperature. youtube.com For 1,3-butadiene, a simple conjugated diene, the s-trans conformer is more stable than the s-cis by approximately 2.9 kcal/mol. youtube.com A spectroscopic and thermodynamic study of 2-methylbuta-1,3-diene (isoprene), a closer structural analog to the diene system in our target molecule, also indicates an equilibrium between s-trans and s-cis conformers. rsc.org
Table 2: Key Conformations of the Conjugated Diene System
| Conformation | Description | Relative Stability |
| s-trans | Double bonds are on opposite sides of the C4-C5 single bond. | Generally more stable. |
| s-cis | Double bonds are on the same side of the C4-C5 single bond. | Generally less stable due to steric hindrance. |
Theoretical Studies on Stereoisomeric Stability
While direct theoretical studies on the stability of 2-methyl-3,5-dodecadiene isomers were not found, general principles of organic chemistry and computational studies on similar systems can provide valuable insights. The stability of conjugated dienes is a well-established concept, with conjugated systems being more stable than their non-conjugated counterparts due to the delocalization of π-electrons over the four-carbon system. libretexts.orglumenlearning.comlibretexts.orglibretexts.org
The relative stability of the geometric isomers of 2-methyl-3,5-dodecadiene will be influenced by a combination of electronic and steric factors. Generally, for acyclic alkenes, the E (trans) isomer is more stable than the Z (cis) isomer due to reduced steric strain between the substituents on the double bond. Applying this principle to 2-methyl-3,5-dodecadiene, it can be predicted that the (3E, 5E) isomer would be the most stable, as it minimizes steric interactions across both double bonds. Conversely, the (3Z, 5Z) isomer would likely be the least stable due to significant steric clashes. The stabilities of the (3E, 5Z) and (3Z, 5E) isomers would be intermediate.
Theoretical calculations, such as those employing density functional theory (DFT), are powerful tools for quantifying the energy differences between stereoisomers. Such studies on other complex molecules have shown that isomerism can have a significant impact on their thermodynamic properties. utexas.edu For a precise ranking of the stability of the 2-methyl-3,5-dodecadiene isomers, dedicated computational studies would be necessary.
Table 3: Predicted Relative Stability of Geometric Isomers
| Isomer | Predicted Relative Stability | Primary Reason |
| (3E, 5E) | Most Stable | Minimized steric hindrance around both double bonds. |
| (3E, 5Z) | Intermediate | Steric hindrance around the C5=C6 double bond. |
| (3Z, 5E) | Intermediate | Steric hindrance around the C3=C4 double bond. |
| (3Z, 5Z) | Least Stable | Significant steric hindrance around both double bonds. |
Synthetic Methodologies for 3,5 Dodecadiene, 2 Methyl and Analogues
Catalytic Approaches to Dodecadiene Assembly
Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, and the synthesis of conjugated dienes is no exception. These methods often involve the cross-coupling of pre-functionalized building blocks, allowing for a modular and convergent approach to complex targets.
Palladium-Catalyzed Reaction Systems
Palladium catalysts are the most extensively used and versatile tools for the construction of 1,3-dienes. organic-chemistry.org Their high functional group tolerance and predictable reactivity make them ideal for complex molecule synthesis. Key palladium-catalyzed reactions for diene synthesis include the Suzuki-Miyaura, Heck, and Stille couplings.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a vinyl boronic acid or ester) with a vinyl halide or triflate in the presence of a palladium catalyst and a base. musechem.comlibretexts.org This method is renowned for its mild reaction conditions and the low toxicity of its boron-based reagents. organic-chemistry.org For the synthesis of a 2-methyl-3,5-dodecadiene analogue, this could involve coupling a vinylboronic acid with a substituted vinyl bromide. organic-chemistry.org
The Heck reaction couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To form a conjugated diene, a vinyl halide can be reacted with an alkene. organic-chemistry.org The stereoselectivity of the Heck reaction is a significant advantage, often proceeding with excellent trans selectivity. organic-chemistry.org
Another powerful tool is the Stille coupling , which utilizes organotin reagents. While effective, the toxicity of the tin byproducts has led to a preference for other methods like the Suzuki coupling.
Recent advancements have also explored novel palladium-catalyzed pathways, such as the oxidative cross-coupling of vinyl boronic acids with diazo compounds, which proceeds through a palladium carbene intermediate. organic-chemistry.org Additionally, palladium can catalyze the isomerization of allenes, generated in situ from propargyl alcohols and boronic acids, into 1,3-dienes. acs.orgnih.gov
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Key Features |
| Suzuki-Miyaura Coupling | Vinylboronic acid/ester | Vinyl halide/triflate | Pd(OAc)₂, Pd(PPh₃)₄, base | Mild conditions, low toxicity of reagents. musechem.comorganic-chemistry.org |
| Heck Reaction | Vinyl halide/triflate | Alkene | Pd(OAc)₂, PPh₃, base | Excellent stereoselectivity, good functional group tolerance. wikipedia.orgorganic-chemistry.org |
| Allene Isomerization | Propargyl alcohol | Boronic acid | Pd(0) catalyst | In situ generation of allene followed by rearrangement. acs.org |
| Oxidative Coupling | Vinyl boronic acid | Diazo compound | Pd(0) catalyst | Forms dienes via a palladium carbene intermediate. organic-chemistry.org |
Other Transition Metal-Mediated Cross-Coupling Strategies
While palladium dominates the field, other transition metals offer unique reactivity for diene synthesis.
Ruthenium-catalyzed metathesis reactions, particularly enyne metathesis, provide an atom-economical route to cyclic and acyclic 1,3-dienes. organic-chemistry.org
Rhodium complexes can catalyze the cycloisomerization of enynes to produce cyclic dienes. organic-chemistry.org
Nickel catalysts are often used for the reductive coupling of alkynes and for cross-coupling reactions involving less reactive electrophiles. nih.gov
Cobalt-catalyzed hydrovinylation of 1,3-dienes with alkenes can produce more complex diene structures.
These alternative metals can provide complementary selectivity to palladium and are crucial for expanding the scope of diene synthesis.
Enantioselective and Diastereoselective Synthetic Routes
The control of stereochemistry is paramount in modern organic synthesis. For dienes with chiral centers or specific double bond geometries, stereoselective synthetic routes are essential.
Enantioselective synthesis is typically achieved by using chiral ligands on the transition metal catalyst. These ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. Chiral diene ligands themselves have been developed and used in rhodium-catalyzed asymmetric additions.
Diastereoselectivity in diene synthesis is often substrate-controlled, where the existing stereocenters in the starting materials direct the formation of new ones. Reaction conditions can also play a critical role. For instance, in the intramolecular Alder-ene reaction of 1,6-dienes, the substitution pattern of the starting material can influence the cis/trans selectivity of the resulting five-membered ring.
Non-Catalytic Pathways for Alkene and Diene Formation
Before the advent of transition metal catalysis, several non-catalytic methods were the primary tools for alkene and diene synthesis. The Wittig reaction remains a highly relevant and powerful method for this purpose.
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene. libretexts.orgmasterorganicchemistry.com To synthesize a conjugated diene, one of the reactants must already contain a double bond. For example, an α,β-unsaturated aldehyde can react with a phosphorus ylide, or an allylic phosphorus ylide can react with a saturated aldehyde. researchgate.net The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. Stabilized ylides typically favor the formation of E-alkenes, while non-stabilized ylides favor Z-alkenes. libretexts.org
For the synthesis of 2-methyl-3,5-dodecadiene, two primary Wittig disconnections are possible:
Reaction of 2-methyl-2-butenal with an ylide derived from 1-bromoheptane.
Reaction of octanal with an allylic ylide derived from 3-bromo-2-methyl-2-butene.
Studies have shown that for constructing conjugated dienes with specific stereochemistry, reacting a non-stabilized saturated ylide with an α,β-unsaturated aldehyde is often the preferred strategy to avoid isomerization of the existing double bond. researchgate.net
Precursor Molecules and Starting Material Design for Targeted Synthesis
The design of a synthesis for 3,5-dodecadiene, 2-methyl- depends entirely on the chosen methodology, which in turn dictates the necessary precursor molecules. A retrosynthetic analysis reveals several viable pathways starting from commercially available or readily synthesized materials.
For instance, the synthesis of the analogous insect pheromone, (3E,5Z)-3,5-dodecadienyl acetate, was achieved via a Wadsworth-Horner-Emmons reaction of methyl (E)-4-dimethylphosphono-2-butenoate with octanal. scispace.com This highlights how a phosphonate ester and an aldehyde can serve as key precursors.
The following table outlines potential precursor pairs for the synthesis of 2-methyl-3,5-dodecadiene based on different synthetic strategies.
| Synthetic Strategy | Precursor Fragment A | Precursor Fragment B |
| Suzuki-Miyaura Coupling | (E)-1-Heptenylboronic acid | 3-Bromo-2-methyl-2-butene |
| Heck Reaction | 1-Nonene | 3-Bromo-2-methyl-2-butene |
| Wittig Reaction (Path 1) | Triphenyl(heptyl)phosphonium bromide (forms ylide) | 2-Methyl-2-butenal |
| Wittig Reaction (Path 2) | (2-Methyl-2-buten-1-yl)triphenylphosphonium bromide (forms allylic ylide) | Octanal |
The choice of precursors will depend on factors such as commercial availability, cost, and the desired stereochemical outcome of the final diene product.
Reaction Mechanism Elucidation in Dodecadiene Synthesis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The mechanisms for the primary catalytic and non-catalytic pathways for diene synthesis are well-established.
Palladium-Catalyzed Cross-Coupling Mechanism (e.g., Suzuki-Miyaura): The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the vinyl halide, forming a Pd(II) complex.
Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base. organic-chemistry.org
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the diene and regenerating the Pd(0) catalyst. libretexts.org
Heck Reaction Mechanism: The Heck reaction follows a similar catalytic cycle but differs in the second step: wikipedia.orgbyjus.com
Oxidative Addition: Pd(0) adds to the vinyl halide to form a Pd(II) complex.
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new double bond of the product and a palladium-hydride species.
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst.
Wittig Reaction Mechanism: The Wittig reaction proceeds through a non-catalytic, two-step mechanism: libretexts.org
Nucleophilic Attack: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a dipolar intermediate known as a betaine.
Oxaphosphetane Formation and Decomposition: The betaine collapses to form a four-membered ring intermediate, the oxaphosphetane. This intermediate rapidly and irreversibly decomposes to yield the final alkene product and a stable triphenylphosphine oxide byproduct. masterorganicchemistry.com
The precise nature of the intermediates and the factors controlling stereoselectivity in both catalytic and non-catalytic pathways continue to be areas of active research, driving the development of even more efficient and selective methods for the synthesis of complex dienes.
Occurrence and Mechanistic Formation Pathways of 3,5 Dodecadiene, 2 Methyl in Complex Systems
Identification as a Chemical Constituent in Natural Extracts
The presence of volatile organic compounds in plants is a subject of extensive research. While essential oils are known to contain a complex mixture of molecules, the identification of specific constituents can vary based on plant species, environmental conditions, and analytical methods.
Presence in Essential Oils from Medicinal Plants (e.g., Euodia suaveolens, Argemone mexicana L., Portulaca oleracea)
A review of scientific literature indicates that while the essential oils of Euodia suaveolens, Argemone mexicana L., and Portulaca oleracea are rich in various bioactive compounds, the specific presence of 3,5-Dodecadiene, 2-methyl- is not widely documented. The chemical profiles of these plants are characterized by other classes of volatile compounds.
Euodia suaveolens , commonly known as Zodia, is recognized for its essential oils which contain anti-mosquito properties. bio-conferences.org The primary constituents are typically terpenoids, with linalool being a significant compound. bio-conferences.org Analysis of its essential oil often highlights compounds like menthofuran and 1-limonene. researchgate.net The chemical composition is diverse, including alkaloids, limonoids, and flavonoids alongside volatile oils. maxapress.com
Argemone mexicana L. , or the Mexican poppy, is known to produce essential oils, but its phytochemical profile is dominated by alkaloids like berberine and protopine, as well as terpenoids and phenolic compounds. nih.govijfmr.comsaudijournals.com Various extracts have shown the presence of numerous bioactive molecules, but specific long-chain branched dienes are not commonly reported as major constituents. nih.govscielo.brresearchgate.net
Portulaca oleracea L. (purslane) is an edible plant containing a variety of volatile compounds, fatty acids, and antioxidants. mdpi.com Analysis of its volatile components has identified monoterpene hydrocarbons and oxygenated monoterpenes as the most highly represented classes. researchgate.netmdpi.com Key compounds include limonene and carvone, with no significant mention of 2-methyl-3,5-dodecadiene in detailed analyses. researchgate.netmdpi.comfarmaciajournal.com
Interactive Table: Major Volatile Compounds in Selected Plant Essential Oils
| Plant Species | Major Compound Classes | Predominant Compounds |
|---|---|---|
| Euodia suaveolens | Terpenoids | Linalool, Menthofuran, 1-Limonene bio-conferences.orgresearchgate.net |
| Argemone mexicana L. | Alkaloids, Terpenoids, Phenols | Berberine, Protopine nih.govijfmr.com |
| Portulaca oleracea L. | Monoterpenes, Fatty Acids | Limonene, Carvone, Linalool researchgate.netmdpi.comfarmaciajournal.com |
Speculative Biogenetic Routes for Branched Dienes in Flora
The biosynthesis of long-chain, branched hydrocarbons such as dienes in plants is not as extensively studied as that of terpenes or flavonoids. However, a plausible biogenetic pathway can be speculated based on known metabolic routes, primarily those related to fatty acid and polyketide synthesis.
The formation likely begins with a branched starter unit, derived from branched-chain amino acid catabolism (e.g., valine, isoleucine). This starter molecule, such as isobutyryl-CoA or 2-methylbutyryl-CoA, would enter a pathway analogous to fatty acid synthesis. In this pathway, the chain is elongated through sequential condensation reactions with malonyl-CoA units, catalyzed by a polyketide synthase (PKS) or fatty acid synthase (FAS) complex.
Following chain elongation to the required length (a C13 backbone for a dodecadiene derivative), a series of desaturation and modification steps would be necessary. The introduction of conjugated double bonds at the C3 and C5 positions would be accomplished by specific desaturase enzymes. A final decarboxylation step could yield the hydrocarbon diene. This proposed pathway combines elements of known biosynthetic machinery to account for the branched structure and specific unsaturation pattern of 2-methyl-3,5-dodecadiene.
Influence of Extraction Methodologies on Observed Natural Profiles
The method used to extract essential oils from plant material can significantly impact the final chemical composition of the extract. tandfonline.com The observed profile of compounds, including dienes, may be altered by the physical and chemical stresses of the extraction process.
Hydrodistillation is a conventional and widely used method where plant material is boiled in water. medicalterpenes.com The high temperatures involved can lead to thermal degradation, isomerization, and hydrolysis of sensitive compounds. tandfonline.commedicalterpenes.com For a compound like a conjugated diene, the heat could cause rearrangements of the double bonds or other chemical modifications, potentially altering its structure or creating it as an artifact from a precursor molecule. medicalterpenes.com While cost-effective, hydrodistillation can result in the loss of some highly volatile components. nih.gov
Supercritical Fluid Extraction (SFE) , typically using carbon dioxide (CO₂), is considered a gentler alternative. youtube.comnih.gov This method operates at lower temperatures, which helps to preserve the integrity of thermolabile compounds. youtube.com SFE can yield an extract that more closely represents the plant's native chemical profile. unibuc.ro The selectivity of SFE can be adjusted by modifying pressure and temperature, which can influence the relative concentrations of different compound classes, such as monoterpenes and sesquiterpenes, in the final extract. nih.govnih.govunibuc.roresearchgate.net Consequently, an SFE extract might show a different concentration of 2-methyl-3,5-dodecadiene compared to a hydrodistilled oil from the same plant material.
Formation through Thermochemical Degradation and Pyrolysis Processes
Beyond natural origins, 2-methyl-3,5-dodecadiene can be formed through the high-temperature decomposition of synthetic materials, particularly plastic waste.
Products of Pyrolytic Depolymerization of Post-Consumer Plastic Wastes
Pyrolysis is a thermal degradation process that breaks down large polymer molecules into smaller, lower molecular weight compounds in the absence of oxygen. nih.govmdpi.com When applied to post-consumer plastic wastes, particularly polyolefins like polyethylene (PE) and polypropylene (PP), it produces a complex mixture of gases, liquids (pyrolysis oil), and solid char. rsc.org The liquid fraction is a valuable source of hydrocarbons, including a mix of alkanes, alkenes, and dienes. rsc.orgoaes.cc
The structure of the original polymer significantly influences the composition of the pyrolysis oil. rsc.org The pyrolysis of branched polymers like polypropylene inherently produces a higher proportion of branched hydrocarbon fragments. rsc.organalytix.co.uk Therefore, the thermal cracking of polypropylene waste is a potential source for the formation of branched dienes such as 2-methyl-3,5-dodecadiene.
Mechanisms of Polyolefinic Plastic Degradation Yielding Dienes
The thermal degradation of polyolefins proceeds through a free-radical chain reaction mechanism. nih.govresearchgate.netinchem.org This process can be broken down into three main stages:
Initiation: At high pyrolysis temperatures (typically 300-700°C), the initial energy input causes the random scission of carbon-carbon (C-C) bonds within the long polymer chains. nih.govresearchgate.net This homolytic cleavage generates highly reactive primary free radicals. nih.gov
Propagation: The radicals formed during initiation trigger a cascade of further reactions. A key step is β-scission , where the polymer chain breaks at the C-C bond that is in the beta position relative to the radical center. mdpi.com This reaction is a primary driver of depolymerization, resulting in the formation of a terminal alkene (a molecule with a double bond) and a new, smaller alkyl radical. mdpi.com The process is repeated, rapidly breaking down the polymer into a wide array of smaller hydrocarbon fragments. Intramolecular and intermolecular hydrogen transfer reactions also occur, leading to the formation of stable alkanes and new radical sites.
Termination: The chain reaction ceases when two free radicals combine or undergo disproportionation, forming stable, non-radical products.
The formation of dienes occurs through secondary reactions of the initially formed fragments. For instance, a radical can abstract a hydrogen atom from an alkene, creating an allylic radical. This radical can then undergo another β-scission event to form a conjugated diene. The branched structure of 2-methyl-3,5-dodecadiene is a direct consequence of the degradation of a branched polymer like polypropylene, where the methyl groups present on the original polymer backbone are retained in the resulting fragments. analytix.co.uk
Role of Catalysts (e.g., Zeolites, FCC, Sulfated Zirconia) in Modulating Product Selectivity
The formation of specific isomers of hydrocarbons, such as 3,5-Dodecadiene, 2-methyl-, is significantly influenced by the use of catalysts in various chemical processes. Catalysts like zeolites, Fluid Catalytic Cracking (FCC) catalysts, and sulfated zirconia play a crucial role in directing reaction pathways and modulating product selectivity. While direct studies detailing the synthesis of 3,5-Dodecadiene, 2-methyl- using these specific catalysts are not extensively available in the reviewed literature, the principles of catalytic science allow for inferences on their potential roles.
Zeolites are microporous aluminosilicate minerals that are widely used as catalysts in the petrochemical industry. Their well-defined pore structure allows for shape-selective catalysis, where the size and shape of the reactant molecules and the transition states determine the product distribution. In processes like hydrocarbon cracking and isomerization, zeolites can facilitate the formation of specific branched and unsaturated hydrocarbons. The acidic sites within the zeolite framework are key to initiating carbocation chemistry, which is central to these transformations. For instance, the catalytic pyrolysis of biomass or plastics over zeolites like HZSM-5 is known to produce a range of hydrocarbons. researchgate.netnih.gov The specific geometry of the pores can favor the formation of certain isomers while hindering the formation of others.
Fluid Catalytic Cracking (FCC) is a cornerstone process in oil refining that converts high-boiling, high-molecular-weight hydrocarbon fractions of petroleum crude oils into more valuable gasoline, olefinic gases, and other products. FCC catalysts, which are typically based on zeolites, are designed to handle heavy feedstocks and operate at high temperatures. The catalytic activity is aimed at cracking large hydrocarbon chains and promoting isomerization and aromatization reactions. The product slate from an FCC unit is complex, and the formation of a specific diene like 3,5-Dodecadiene, 2-methyl- would depend on the feedstock composition and the specific catalyst formulation and operating conditions.
Sulfated Zirconia is a solid superacid catalyst known for its high catalytic activity in various reactions, including isomerization and hydrocracking. jeeng.netjeeng.netbme.hubme.hu The strong acid sites on sulfated zirconia can effectively promote carbocationic rearrangements, leading to the formation of branched and unsaturated products. jeeng.netjeeng.netbme.hubme.hu For example, in the hydrocracking of oils, sulfated zirconia catalysts have been shown to be effective in producing gasoline-range hydrocarbons. bme.hubme.hu The selectivity towards a particular product is influenced by factors such as the sulfur loading and the crystal structure of the zirconia.
The table below summarizes the general roles of these catalysts in hydrocarbon transformations, which can be extrapolated to understand their potential influence on the formation of 3,5-Dodecadiene, 2-methyl-.
| Catalyst | Key Properties | Role in Hydrocarbon Transformations | Potential Influence on 3,5-Dodecadiene, 2-methyl- Formation |
| Zeolites | Shape-selective, acidic sites, microporous structure | Cracking, isomerization, aromatization | Selectively forming specific isomers based on pore size and shape. |
| FCC Catalysts | Zeolite-based, high thermal stability | Cracking of heavy hydrocarbons, production of gasoline and olefins | Formation as a minor product in the complex mixture of FCC outputs. |
| Sulfated Zirconia | Solid superacid, strong acid sites | Isomerization, hydrocracking, alkylation | Promoting skeletal isomerization to form the branched structure. |
Comparative Analysis of Non-Catalytic Pyrolysis Outputs
Non-catalytic pyrolysis, also known as thermal cracking, involves the decomposition of organic materials at elevated temperatures in the absence of a catalyst. The product distribution from non-catalytic pyrolysis is primarily governed by temperature, residence time, and the nature of the feedstock. In contrast to catalytic processes, non-catalytic pyrolysis often results in a broader and less selective range of products.
Studies on the non-catalytic pyrolysis of various feedstocks, such as biomass and plastics, have shown the formation of a complex mixture of hydrocarbons. researchgate.netresearchgate.net For example, the pyrolysis of spirulina platensis residue yielded bio-oil containing aromatic components and phenols, with the product distribution being temperature-dependent. researchgate.net Similarly, the non-catalytic pyrolysis of plastics like polystyrene, polypropylene, and polyethylene produces a liquid fuel composed of various hydrocarbon fractions. researchgate.net
The formation of a specific compound like 3,5-Dodecadiene, 2-methyl- in non-catalytic pyrolysis would be a result of random chain scission and radical recombination reactions. The lack of a catalyst to direct these reactions towards specific products generally leads to lower yields of any single compound compared to catalytic methods.
The following table provides a comparative overview of the expected outputs from non-catalytic versus catalytic pyrolysis.
| Feature | Non-Catalytic Pyrolysis | Catalytic Pyrolysis |
| Selectivity | Low, produces a broad range of products | High, can be tuned to produce specific compounds |
| Operating Temperature | Generally higher temperatures required | Lower temperatures can be used due to catalyst activity |
| Product Quality | Often requires further upgrading | Can produce higher quality products directly |
| Mechanism | Free radical reactions | Carbocationic or other catalyst-mediated mechanisms |
| Yield of 3,5-Dodecadiene, 2-methyl- | Likely to be a minor component in a complex mixture | Potentially higher yields if a suitable catalyst is used |
Components within Diesel Exhaust Emissions
Diesel exhaust is a complex mixture of gases and particulate matter produced during the combustion of diesel fuel. ca.gov The exact composition of diesel exhaust can vary depending on the engine type, operating conditions, and the composition of the fuel and lubricating oil. While major components include carbon dioxide, water, nitrogen, and oxygen, it also contains a wide array of trace constituents, including various hydrocarbons.
The hydrocarbons present in diesel exhaust are a result of incomplete combustion of the fuel and lubricating oil. These can include alkanes, alkenes, alkynes, and aromatic compounds. While comprehensive lists of all identified compounds in diesel exhaust are extensive, the presence of a specific compound like 3,5-Dodecadiene, 2-methyl- is plausible, particularly if it is a component of the diesel fuel itself or a product of thermal cracking and rearrangement reactions within the engine cylinder.
Research into the detailed speciation of diesel exhaust has identified hundreds of organic compounds. matec-conferences.org However, specific identification of 3,5-Dodecadiene, 2-methyl- in publicly available databases of diesel exhaust components is not prominent. This does not rule out its presence, but it may exist at concentrations below the detection limits of some analytical methods or may not have been specifically targeted in all studies.
Detection in Environmental Samples Associated with Industrial Processes (e.g., Hydraulic Fracturing Fluids)
The compound 3,5-Dodecadiene, 2-methyl- has been identified in environmental samples associated with industrial activities, notably in the context of hydraulic fracturing. A study analyzing the chemical composition of flowback and produced water from hydraulic fracturing operations detected 3,5-Dodecadiene, 2-methyl-. uni-tuebingen.de This suggests that it may be a component of the chemical additives used in fracturing fluids or a transformation product of these additives under subsurface conditions.
The use of a wide range of organic chemicals in hydraulic fracturing fluids is well-documented. sciencedaily.com These chemicals serve various purposes, such as reducing friction, preventing corrosion, and controlling microbial growth. The potential for these compounds to be released into the environment and their subsequent fate is a subject of ongoing research.
The detection of 3,5-Dodecadiene, 2-methyl- in this context highlights its potential as an indicator for environmental contamination from such industrial processes. The table below lists the context of its detection.
| Industrial Process | Sample Type | Finding | Reference |
| Hydraulic Fracturing | Flowback/Produced Water | 3,5-Dodecadiene, 2-methyl- was detected as a component. | uni-tuebingen.de |
Advanced Analytical Techniques for the Characterization and Quantification of 3,5 Dodecadiene, 2 Methyl
Chromatographic Separations for Compound Isolation and Identification
Chromatographic techniques are essential for separating 3,5-Dodecadiene, 2-methyl- from complex mixtures, allowing for its accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 3,5-Dodecadiene, 2-methyl-. researchgate.netresearchgate.netscielo.br In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. birmingham.ac.uk As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, which then separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
The compound 3,5-Dodecadiene, 2-methyl- has been identified in various complex mixtures using GC-MS. For instance, it was detected in the pyrolysis products of post-consumer plastic waste, specifically from landfill liners and prescription medicine bottles. mdpi.comresearchgate.net It has also been identified in diesel exhaust and in the condensate from hydrotreating experiments of pyrolysis oils. crcao.orgamazonaws.com The identification is typically achieved by comparing the obtained mass spectrum with reference spectra in databases like the National Institute of Standard and Technology (NIST) library. researchgate.netindianbotsoc.org
The following table provides a summary of the GC-MS analysis of a mixture containing 3,5-Dodecadiene, 2-methyl-.
| Peak No. | Retention Time (min) | Compound Name | CAS No. | Area % |
| 18 | 14.17 | 3,5-Dodecadiene, 2-methyl- | 055638-51-2 | - |
Optimization of GC Column Chemistry and Temperature Programming for Isomer Separation
The separation of isomers, such as the different geometric isomers of 3,5-Dodecadiene, 2-methyl-, presents a significant analytical challenge. Optimizing the gas chromatography (GC) method is crucial for achieving the desired resolution. This optimization involves careful selection of the GC column chemistry and the temperature program.
The choice of the stationary phase of the GC column is a critical factor. For separating non-polar compounds like dodecadienes, a non-polar stationary phase, such as a 5% phenyl methyl siloxane column, is often a suitable choice. nih.gov This type of column separates compounds primarily based on their boiling points. For more complex mixtures containing isomers with similar boiling points, a more polar column might be necessary to exploit differences in polarity for separation.
Temperature programming, which involves gradually increasing the column temperature during the analysis, is another key parameter. A well-designed temperature program allows for the separation of compounds with a wide range of boiling points. The initial temperature, ramp rate, and final temperature all need to be optimized to achieve the best separation of the target isomers. For instance, a typical program might start at a lower temperature to separate volatile compounds and then ramp up to elute less volatile components like 3,5-Dodecadiene, 2-methyl-. indianbotsoc.org
Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis
For highly complex mixtures where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) is a powerful alternative. researchgate.netscielo.br GC×GC utilizes two columns with different stationary phases (orthogonal chemistries) connected in series. researchgate.netbirmingham.ac.uk The effluent from the first column is trapped and then rapidly injected onto the second, shorter column for a fast separation. This results in a significant increase in peak capacity and resolution, allowing for the separation of co-eluting compounds. researchgate.netscielo.br
The resulting data is presented as a two-dimensional chromatogram, where compounds are separated based on their properties on both columns. scielo.br This structured separation can aid in the identification of compound classes. scielo.br GC×GC has been successfully applied to the analysis of complex volatile samples, such as those found in environmental and food chemistry, and is well-suited for the detailed characterization of mixtures containing isomers like 3,5-Dodecadiene, 2-methyl-. researchgate.netuni-tuebingen.de
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of isolated compounds like 3,5-Dodecadiene, 2-methyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Hydrogen Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton.
Similarly, the ¹³C NMR spectrum would show characteristic signals for the sp² hybridized carbons of the double bonds in the downfield region (typically >100 ppm) and signals for the sp³ hybridized carbons of the alkyl chain in the upfield region. The specific chemical shifts would depend on the exact geometry (cis/trans) of the double bonds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For 3,5-Dodecadiene, 2-methyl-, the key functional groups are the carbon-carbon double bonds (C=C) and the carbon-hydrogen bonds (C-H).
The IR spectrum of 3,5-Dodecadiene, 2-methyl- would be expected to show the following characteristic absorption bands:
C=C stretch: A weak to medium absorption band in the region of 1680-1640 cm⁻¹ indicates the presence of a carbon-carbon double bond. libretexts.org The intensity of this band can be variable for conjugated dienes.
=C-H stretch: Absorption bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H stretching vibrations where the carbon is part of a double bond. libretexts.org
C-H stretch (alkane): Strong absorption bands in the region of 3000-2850 cm⁻¹ are due to the C-H stretching of the methyl and methylene (B1212753) groups in the alkyl chain. libretexts.orglibretexts.org
C-H bend: Various bending vibrations for the C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org
The following table summarizes the expected IR absorption frequencies for 3,5-Dodecadiene, 2-methyl-.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=C Stretch (alkene) | 1680-1640 | Weak to Medium |
| =C-H Stretch (alkene) | 3100-3000 | Medium |
| C-H Stretch (alkane) | 3000-2850 | Strong |
Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, Tandem MS)
The unambiguous identification of 3,5-Dodecadiene, 2-methyl- heavily relies on advanced mass spectrometry (MS) techniques. While standard electron ionization mass spectrometry can provide the molecular weight and some fragmentation information, the complexity of isomeric mixtures necessitates more powerful tools like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).
High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in determining the elemental composition of 3,5-Dodecadiene, 2-methyl-. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, allowing for the differentiation of compounds with the same nominal mass but different elemental formulas. For 3,5-Dodecadiene, 2-methyl-, with a chemical formula of C₁₃H₂₄, HRMS can confirm this composition against other potential isobaric interferences.
Tandem Mass Spectrometry (MS/MS) , also known as MS², offers a deeper level of structural elucidation. In an MS/MS experiment, a specific precursor ion corresponding to the molecular ion of 3,5-Dodecadiene, 2-methyl- is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing crucial information about the location of the double bonds and the methyl group. For instance, the fragmentation of the dodecadiene backbone would be expected to yield a series of hydrocarbon fragments, with the specific masses and relative abundances of these fragments helping to pinpoint the 3,5-diene and 2-methyl positions. The differentiation of various positional isomers of methyl-dodecadiene would be a primary goal of MS/MS analysis. nih.gov
| Technique | Application for 3,5-Dodecadiene, 2-methyl- | Anticipated Data Output |
| High-Resolution Mass Spectrometry (HRMS) | Determination of precise elemental composition. | Accurate mass measurement to confirm C₁₃H₂₄. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and isomeric differentiation. | Characteristic fragmentation pattern revealing the position of double bonds and the methyl group. |
Quantitative Analytical Methodologies in Diverse Matrices
The quantification of 3,5-Dodecadiene, 2-methyl- in various samples, such as environmental matrices (water, soil, air) or industrial process streams, requires the development and validation of robust quantitative methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.
The methodology typically involves:
Sample Preparation: Extraction of the analyte from the matrix using techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or headspace analysis, followed by concentration.
Gas Chromatographic Separation: Separation of 3,5-Dodecadiene, 2-methyl- from other volatile and semi-volatile compounds in the sample on a capillary column. The choice of the stationary phase is critical for resolving it from other isomers.
Mass Spectrometric Detection: Detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
For accurate quantification, an internal standard, ideally a deuterated or ¹³C-labeled version of 3,5-Dodecadiene, 2-methyl-, would be added to the sample at the beginning of the workflow. This corrects for any analyte loss during sample preparation and analysis. A calibration curve is generated using standards of known concentrations to determine the concentration of the analyte in the unknown sample.
| Matrix | Potential Extraction Technique | Key Considerations |
| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME) | Analyte volatility, potential for emulsion formation. |
| Soil/Sediment | Pressurized Liquid Extraction (PLE), Soxhlet Extraction | Analyte binding to organic matter, moisture content. |
| Air | Thermal Desorption from sorbent tubes | Sampling volume, breakthrough volume of the sorbent. |
Challenges in Trace-Level Detection and Isomeric Differentiation in Environmental Samples
The analysis of 3,5-Dodecadiene, 2-methyl- in environmental samples is fraught with challenges, primarily due to its likely low concentrations (trace levels) and the presence of numerous isomeric and isobaric interferences.
Trace-Level Detection: At low concentrations, the signal-to-noise ratio in analytical instruments can be poor, making detection and accurate quantification difficult. This necessitates highly efficient extraction and pre-concentration steps to enrich the analyte to a level detectable by the instrument. Furthermore, background contamination from laboratory equipment or solvents can be a significant issue at trace levels.
Isomeric Differentiation: This is arguably the most significant analytical challenge. Environmental samples can contain a complex mixture of various dodecadiene isomers (e.g., different positions of the double bonds) and other methylated dodecadienes. These isomers often have very similar physical and chemical properties, leading to co-elution in gas chromatography and identical mass spectra in low-resolution MS.
To overcome this, a multi-dimensional approach is often required:
High-Resolution Gas Chromatography (HRGC): Utilizing long capillary columns with highly selective stationary phases to achieve the best possible chromatographic separation of isomers.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique offers significantly enhanced peak capacity and separation power compared to conventional GC, making it well-suited for resolving complex isomeric mixtures.
Tandem Mass Spectrometry (MS/MS): As discussed earlier, the unique fragmentation patterns generated in MS/MS can provide the necessary structural information to differentiate between co-eluting isomers. nih.gov Comparing the fragmentation spectra of unknown peaks to those of authenticated standards of the various isomers is the definitive method for identification.
The combination of these advanced techniques is crucial for the reliable identification and quantification of 3,5-Dodecadiene, 2-methyl- in complex environmental matrices, ensuring data of high quality and confidence.
Investigations into Biological System Interactions of Extracts Containing 3,5 Dodecadiene, 2 Methyl
Analytical Approaches to Correlate Compound Presence with Observed Effects of Natural Extracts
No studies were found that have correlated the presence of 3,5-Dodecadiene, 2-methyl- with the biological effects of natural extracts.
In Vitro Assessments of Antimicrobial Activity of Plant Extracts
No research has been published on the antimicrobial activity of plant extracts containing 3,5-Dodecadiene, 2-methyl-.
Agar (B569324) Well Diffusion Methodologies for Zone of Inhibition Measurement
There are no available studies that have used the agar well diffusion method to measure the zone of inhibition of extracts containing 3,5-Dodecadiene, 2-methyl-.
Determination of Minimum Inhibitory Concentrations (MIC) of Extracts
No data exists on the Minimum Inhibitory Concentrations (MIC) of extracts containing 3,5-Dodecadiene, 2-methyl-.
In Vitro Evaluations of Antioxidant Potential of Plant Extracts
The antioxidant potential of plant extracts containing 3,5-Dodecadiene, 2-methyl- has not been evaluated in any published research.
DPPH Radical Scavenging Assays for Free Radical Neutralization
There are no studies available on the use of DPPH radical scavenging assays to assess the free radical neutralization capacity of extracts containing 3,5-Dodecadiene, 2-methyl-.
Ferric Reducing Antioxidant Power (FRAP) Assays
No research has been conducted using FRAP assays to determine the antioxidant power of extracts containing 3,5-Dodecadiene, 2-methyl-.
Structure-Activity Relationship (SAR) Considerations for Diene Motifs in Biological Contexts (Theoretical and Comparative)
The structure-activity relationship (SAR) of a molecule dictates how its chemical structure relates to its biological activity. For 3,5-Dodecadiene, 2-methyl-, the conjugated diene system and the methyl substitution are key structural features that would theoretically influence its interaction with biological targets.
The conjugated diene motif is a common feature in many biologically active natural products. nih.gov This structural element can participate in various chemical reactions, including cycloadditions and interactions with biological macromolecules. The planarity and electron distribution of the diene system can influence how the molecule fits into the binding sites of enzymes or receptors.
Theoretical and comparative studies on molecules with diene motifs offer insights into the potential biological roles of 3,5-Dodecadiene, 2-methyl-. For example, in the context of insect pheromones, subtle changes to the diene structure, such as the addition or removal of a methyl group, can significantly alter biological activity. nih.gov This highlights the importance of specific structural features for selective biological recognition.
Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are valuable tools for predicting the biological activities of compounds based on their structural features. mdpi.comacs.org Applying these methods to 3,5-Dodecadiene, 2-methyl- and related diene-containing molecules could help to elucidate its potential biological targets and mechanisms of action.
Below is a comparative data table of related diene-containing compounds and their observed biological contexts, which can serve as a theoretical framework for understanding the potential activities of 3,5-Dodecadiene, 2-methyl-.
| Compound Name | Structural Motif | Observed Biological Context/Activity |
| (3E,5E)-dodeca-3,5-dien-1-ol | Conjugated Diene | Component of insect pheromones. uni.lu |
| Amorpha-4,11-diene | Sesquiterpene Diene | Precursor in the biosynthesis of artemisinin, an antimalarial compound. mdpi.com |
| Enisoprost Analogues | Acyclic Conjugated Diene | Gastric antisecretory activities. nih.gov |
Chemical Transformations and Derivatization Strategies for Dodecadiene Structures
Regioselective and Stereoselective Chemical Reactions of the Diene System
The conjugated diene system of 2-methyl-3,5-dodecadiene is susceptible to attack by various reagents, with the outcome of the reaction often being controlled by principles of regioselectivity and stereoselectivity. These principles dictate which atoms bond to which, and in what spatial orientation, leading to the formation of specific isomers.
Electrophilic Addition:
Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to different constitutional isomers. libretexts.orgpressbooks.pub The reaction is initiated by the attack of an electrophile on one of the double bonds, forming a resonance-stabilized allylic carbocation. pressbooks.pubfiveable.me The subsequent attack by a nucleophile can occur at either of the two carbons bearing the positive charge in the resonance contributors. pressbooks.pub
For an unsymmetrical diene like 2-methyl-3,5-dodecadiene, the initial protonation is expected to occur in a manner that generates the most stable carbocation. libretexts.org The stability of the carbocation is influenced by both the allylic nature and the degree of substitution. libretexts.org The ratio of 1,2- to 1,4-addition products can be influenced by reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product (formed faster) and the 1,4-adduct being the thermodynamic product (more stable). youtube.com
Hydroboration:
Hydroboration is a powerful method for the regio- and stereoselective functionalization of dienes. The reaction of 1,3-dienes with borane (B79455) reagents can lead to the formation of allylboronates, which are versatile intermediates in organic synthesis. acs.orgorganic-chemistry.org Nickel-catalyzed 1,4-hydroboration of 1,3-dienes has been shown to produce (Z)-allylboronates with high selectivity. organic-chemistry.org The regioselectivity is generally high, with the boron atom adding to the less sterically hindered carbon of the diene system. organic-chemistry.org
For a substituted diene like 2-methyl-3,5-dodecadiene, hydroboration would be expected to exhibit a high degree of regioselectivity, influenced by the steric and electronic effects of the methyl and hexyl groups.
Epoxidation:
The epoxidation of conjugated dienes can be achieved with high regioselectivity, often targeting the more electron-rich or less sterically hindered double bond. rsc.orgacs.org The use of catalysts, such as manganese salen complexes, can control both the regioselectivity and enantioselectivity of the epoxidation. rsc.org The choice of oxidant can also influence the outcome of the reaction. rsc.org For instance, in the epoxidation of some conjugated dienes, a preference for the less substituted double bond has been observed. rsc.org In the case of 1-acyloxypenta-2,4-dienes, epoxidation with methyltrioxorhenium (MTO) favors the distal double bond, a regioselectivity that is complementary to other methods. acs.org
Diels-Alder Reaction:
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.comwikipedia.org The stereochemistry of the diene and dienophile is retained in the product, making it a highly stereospecific reaction. libretexts.orgacs.org For acyclic dienes, the reaction proceeds through an s-cis conformation. libretexts.org The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is governed by the electronic properties of the substituents. rsc.org
Table 1: Regioselectivity in the Hydroboration of a Substituted 1,3-Diene Data for a representative substituted 1,3-diene, 1-butyl-3-benzyl-1,3-butadiene, which serves as an analogue for understanding the potential reactivity of 2-methyl-3,5-dodecadiene. acs.org
| Ligand | Solvent | Regioisomeric Ratio (1,2-adduct : 3,4-adduct) | Yield (%) |
| dppbz | Hexanes | 3.2 : 1 | 85 |
| dppbz | Toluene | 2.5 : 1 | 80 |
| dppbz | THF | 1.5 : 1 | 75 |
dppbz = 1,2-bis(diphenylphosphino)benzene
Functional Group Interconversions and Modulations of the Alkene Moiety
The double bonds within the 2-methyl-3,5-dodecadiene structure are amenable to a wide range of functional group interconversions. These transformations allow for the synthesis of a diverse array of derivatives with altered chemical and physical properties.
Oxidation:
Beyond epoxidation, the alkene moieties can be subjected to other oxidative transformations. For instance, dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412) would lead to the formation of diols. The stereochemistry of this reaction can often be controlled. Oxidative cleavage of one or both double bonds, using reagents such as ozone (ozonolysis) followed by a workup, would yield smaller carbonyl-containing fragments (aldehydes or ketones), providing a method for structural elucidation or further synthetic elaboration.
Reduction:
Catalytic hydrogenation of the diene system can lead to the corresponding dodecene or fully saturated 2-methyldodecane, depending on the reaction conditions and catalyst used. Partial reduction, to selectively reduce one of the two double bonds, can be challenging but may be achieved under carefully controlled conditions or with specific catalysts.
Metathesis:
Olefin metathesis is a powerful tool for the formation and transformation of carbon-carbon double bonds. libretexts.orgwikipedia.org Acyclic diene metathesis (ADMET) can be used to polymerize or oligomerize dienes. libretexts.org Cross-metathesis with other olefins could be employed to introduce new functional groups or alter the chain length of the dodecadiene. acs.org For example, ene-yne cross-metathesis is a known method for constructing 1,3-dienes. mdpi.com
Modification of Polyenes:
In the broader context of polyenes, chemical modifications of functional groups attached to the polyene backbone are a common strategy to alter their properties. nih.govresearchgate.net While 2-methyl-3,5-dodecadiene itself lacks other functional groups, derivatives synthesized through the aforementioned reactions could be further modified. For instance, hydroxyl groups introduced via dihydroxylation could be esterified or oxidized to ketones.
Derivatization for Enhanced Chromatographic Separation or Spectroscopic Analysis
Chemical derivatization is often employed to improve the analytical characteristics of compounds for techniques like gas chromatography (GC) and mass spectrometry (MS). researchgate.net For a relatively nonpolar hydrocarbon like 2-methyl-3,5-dodecadiene, derivatization can be particularly useful for determining the precise location of the double bonds.
Derivatization for GC-MS Analysis:
A common method for locating double bonds in unsaturated hydrocarbons involves the formation of adducts across the double bond, which upon fragmentation in a mass spectrometer, yield characteristic ions that reveal the original position of the unsaturation. nih.gov
One such method involves the reaction with dimethyl disulfide (DMDS). This reaction forms a dithia-adduct across each double bond. The resulting derivative is amenable to GC-MS analysis, and the mass spectrum shows clear fragmentation patterns that allow for the unambiguous assignment of the double bond positions. nih.gov This technique is particularly valuable for long-chain alkenes and dienes. rsc.org
Other derivatization strategies for GC analysis of compounds with active hydrogens (which are absent in the parent compound but could be present in its derivatives) include silylation, acylation, and alkylation. jove.comyoutube.comsigmaaldrich.com These methods increase volatility and thermal stability, and can improve chromatographic peak shape. jove.com
Table 2: Common Derivatization Reagents for GC Analysis of Unsaturated Hydrocarbons and Their Derivatives
| Derivatization Reagent | Target Functional Group | Purpose |
| Dimethyl disulfide (DMDS) | C=C double bonds | Location of double bonds via MS fragmentation |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH2, -SH | Increases volatility, thermal stability |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -COOH, -NH2, -SH | Increases volatility, particularly for trace analysis |
| Pentafluorobenzyl bromide (PFB-Br) | -COOH, -OH, -SH | Enhances electron capture detection |
Polymerization and Oligomerization Behavior of Substituted Dienes
Conjugated dienes are important monomers for the synthesis of polymers with a wide range of properties. organic-chemistry.orgnih.gov The polymerization of 2-methyl-3,5-dodecadiene would be expected to proceed via mechanisms similar to those observed for other conjugated dienes like butadiene and isoprene.
Ziegler-Natta Polymerization:
Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the polymerization of olefins and dienes. wikipedia.orglibretexts.orglibretexts.orgnumberanalytics.com These catalysts can exhibit high activity and stereoselectivity. libretexts.org The polymerization of conjugated dienes can occur through 1,2-addition or 1,4-addition. nih.gov
1,2-Addition: This mode of polymerization would lead to a polymer with pendant vinyl groups along the chain.
1,4-Addition: This is often the major pathway and results in a polymer with a backbone containing double bonds. These internal double bonds can exist as either cis or trans isomers, and the ratio of these isomers can significantly influence the physical properties of the resulting polymer. organic-chemistry.org The stereochemistry of the polymer (isotactic, syndiotactic, or atactic) can also be controlled by the choice of catalyst. libretexts.org
The presence of the methyl group at the 2-position and the hexyl group at the 5-position of 2-methyl-3,5-dodecadiene would likely influence the reactivity of the monomer and the microstructure of the resulting polymer due to steric and electronic effects. Copolymerization of long-chain dienes like 1,9-decadiene (B157367) with ethylene (B1197577) using Ziegler-Natta catalysts has been studied as a method to produce branched polyethylene. acs.org
Acyclic Diene Metathesis (ADMET) Polymerization:
ADMET is another method for the polymerization of dienes, particularly α,ω-dienes, using olefin metathesis catalysts. libretexts.org This process typically involves a step-growth condensation mechanism with the elimination of a small volatile alkene like ethylene. libretexts.org While 2-methyl-3,5-dodecadiene is not a terminal diene, related dienes could potentially undergo oligomerization or polymerization via metathesis reactions under appropriate conditions.
Table 3: Potential Polymerization Products of 2-Methyl-3,5-dodecadiene
| Polymerization Pathway | Repeating Unit Structure | Key Structural Features |
| 1,4-Addition (trans) | -[CH(CH3)-CH=CH-CH(C6H13)]- | trans double bond in backbone |
| 1,4-Addition (cis) | -[CH(CH3)-CH=CH-CH(C6H13)]- | cis double bond in backbone |
| 1,2-Addition | -[C(CH3)(CH=CH-CH2-C5H11)-CH2]- | Pendant vinyl-like group |
Environmental Distribution and Industrial Applications of 3,5 Dodecadiene, 2 Methyl Non Clinical Focus
Role as a Chemical Marker or By-product in Industrial Processes
3,5-Dodecadiene, 2-methyl- has been identified as a component in the chemical mixtures associated with certain industrial activities. Notably, its presence has been documented in the context of hydraulic fracturing operations. A comprehensive study of chemicals used in and detected after such operations listed 3,5-Dodecadiene, 2-methyl- among the substances found in flowback water, suggesting it could be a component of fracturing fluids or a transformation product of chemicals used in the process. uni-tuebingen.de Its detection in these complex matrices highlights its potential as a tracer or marker for the environmental footprint of such industrial activities.
Beyond its association with the oil and gas industry, the formation of this compound is also linked to high-temperature industrial processes involving the breakdown of larger organic molecules.
Consideration in Waste Valorization and Recycling Technologies (e.g., Pyrolysis Oils for Fuels)
A significant area where 3,5-Dodecadiene, 2-methyl- is encountered is in the thermal decomposition of plastic waste, a key strategy in waste valorization. Specifically, it has been identified as a product in the pyrolysis of post-consumer plastics. Pyrolysis is a thermochemical process that breaks down complex polymers into smaller, often valuable, hydrocarbons in the absence of oxygen.
In a study analyzing the products of non-catalytic pyrolysis of industrial plastic waste (identified as polyethylene) at 600°C, 3,5-Dodecadiene, 2-methyl- was detected as a constituent of the resulting pyrolysis oil. mdpi.comresearchgate.net This indicates that the thermal cracking of polyolefins can lead to the formation of this specific branched diene. The presence and concentration of such compounds in pyrolysis oils are critical for determining the quality and potential applications of these oils as fuels or chemical feedstocks.
The table below summarizes the detection of 3,5-Dodecadiene, 2-methyl- in a specific plastic pyrolysis study.
| Plastic Source | Pyrolysis Condition | 3,5-Dodecadiene, 2-methyl- Area % |
| Industrial Plastic Waste 1 (Polyethylene) | Non-catalytic, 600°C | 1.56 |
Data sourced from a study on pyrolytic depolymerization of post-consumer plastic wastes. mdpi.comresearchgate.net
The potential to convert plastic waste into liquid fuels and chemical feedstocks is a promising aspect of the circular economy. researchgate.net Understanding the composition of the resulting pyrolysis oils, including the presence of compounds like 3,5-Dodecadiene, 2-methyl-, is crucial for optimizing the process and upgrading the products into usable forms. researchgate.net
Fate and Transport of Unsaturated Hydrocarbons in Environmental Compartments
The environmental behavior of 3,5-Dodecadiene, 2-methyl- is governed by the general principles that apply to unsaturated hydrocarbons. Its fate and transport are influenced by a combination of physical, chemical, and biological processes. cdc.gov As a C13 hydrocarbon, it is expected to have low water solubility and a relatively high vapor pressure, influencing its partitioning between air, water, and soil.
Key processes determining the environmental fate of such alkenes include:
Volatilization: The movement of the compound from soil or water into the atmosphere is a significant transport pathway for hydrocarbons of this molecular weight. usgs.gov
Adsorption: Due to its likely hydrophobic nature, it is expected to adsorb to organic matter in soil and sediment, which can retard its movement in the subsurface. cdc.gov
Biodegradation: Microbial communities in various environments possess the capability to metabolize alkenes. nih.gov The branched structure of 3,5-Dodecadiene, 2-methyl- may influence its biodegradability compared to linear alkenes. nih.gov Generally, biodegradation rates are influenced by environmental conditions such as nutrient availability. nih.gov
Chemical Transformation: The double bonds in alkenes make them susceptible to oxidation and reactions with atmospheric radicals like the hydroxyl radical (•OH) and ozone. researchgate.net These reactions can lead to the formation of other compounds in the environment.
Methodologies for Environmental Monitoring and Risk Assessment of Related Compounds
Effective environmental monitoring is essential for assessing the presence and potential risks of hydrocarbons like 3,5-Dodecadiene, 2-methyl-. A variety of analytical techniques can be employed for the detection and quantification of such volatile organic compounds (VOCs) in environmental matrices.
Established analytical methods include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for separating and identifying individual components in complex mixtures. nih.gov Headspace analysis coupled with GC-MS is particularly suitable for determining volatile and semi-volatile hydrocarbons in water and soil samples. nih.gov Pyrolysis-GC/MS is the specific technique used to identify it in the thermal decomposition products of plastics. mdpi.comresearchgate.net
Monitoring of C13 Hydrocarbons: Environmental monitoring programs, such as those for groundwater, often include the analysis of a broad range of VOCs. For instance, monitoring of wells can involve testing for total VOCs, which would encompass C13 hydrocarbons like 3,5-Dodecadiene, 2-methyl-. epa.gov
Emerging monitoring technologies include:
Chemical Sensors: Research is ongoing to develop robust and selective chemical sensors for the rapid, in-situ monitoring of hydrocarbons in both gas and liquid phases. nih.govresearchgate.net These sensors may utilize optical, electrochemical, or piezoelectric principles for detection. researchgate.net While selectivity in complex mixtures remains a challenge, these technologies hold promise for future environmental monitoring applications. nih.gov
Risk assessment for compounds like 3,5-Dodecadiene, 2-methyl- relies on understanding their environmental concentrations, fate and transport characteristics, and toxicological profiles. The monitoring data obtained through the aforementioned methodologies are crucial inputs for such assessments.
Theoretical and Computational Chemistry Studies on 3,5 Dodecadiene, 2 Methyl
Quantum Chemical Calculations of Electronic Structure, Stability, and Reaction Energetics
No published studies were found that specifically detail the quantum chemical calculations of the electronic structure, stability, or reaction energetics of 3,5-Dodecadiene, 2-methyl-. Such studies would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential, and the relative stabilities of its various isomers (e.g., (3E,5E), (3Z,5E), (3E,5Z), (3Z,5Z)). Furthermore, computational investigations into its reaction energetics could predict the feasibility and outcomes of various chemical transformations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is no available research on the use of molecular dynamics simulations to analyze the conformational landscape or intermolecular interactions of 3,5-Dodecadiene, 2-methyl-. These simulations would provide insight into the flexibility of the dodecadiene chain, the rotational barriers around its single bonds, and how molecules of this compound might interact with each other in a condensed phase.
Computational Elucidation of Reaction Mechanisms and Transition States
A computational elucidation of reaction mechanisms involving 3,5-Dodecadiene, 2-methyl-, including the characterization of transition states, has not been reported in the scientific literature. Theoretical studies in this area could clarify the pathways of reactions such as electrophilic additions, pericyclic reactions (like Diels-Alder), or oxidations, which are characteristic of conjugated dienes.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
No computational predictions of the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima) for 3,5-Dodecadiene, 2-methyl- have been published. Such theoretical data, when correlated with experimental spectra, are crucial for the definitive structural confirmation of the compound and for the interpretation of experimental spectroscopic results.
Future Research Directions and Unaddressed Challenges in 3,5 Dodecadiene, 2 Methyl Research
Development of Highly Efficient and Sustainable Synthetic Routes
The creation of 3,5-Dodecadiene, 2-methyl- with high purity and stereochemical control is a significant synthetic challenge. Current methodologies for producing conjugated dienes often involve multi-step processes that may lack efficiency and sustainability. Future research must focus on developing novel synthetic strategies that are both effective and environmentally benign.
Key challenges include achieving precise control over the geometry (E/Z isomerism) of the two double bonds and preventing the formation of isomeric byproducts. Established methods like Wittig olefination, while useful, can generate stoichiometric byproducts. nih.gov Modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, offer pathways to conjugated dienes but require optimization for this specific branched structure to ensure high yields and selectivity. mdpi.comnih.gov
A particularly promising avenue for future research is the application of enyne metathesis. beilstein-journals.orgnih.gov This powerful reaction class can construct conjugated diene systems in an atom-economical fashion. beilstein-journals.org The development of catalysts that can accommodate the steric bulk of the 2-methyl group and selectively form the 3,5-diene system is a critical objective. Furthermore, exploring sustainable approaches, such as biocatalysis or flow chemistry, could lead to greener and more scalable production methods. beilstein-journals.orgnih.gov
Table 1: Proposed Synthetic Research Directions
| Research Area | Objective | Key Challenges |
| Cross-Coupling | Optimize Negishi or Suzuki coupling for stereoselective synthesis. | Catalyst selection, precursor availability, stereocontrol. mdpi.comnih.gov |
| Enyne Metathesis | Develop selective catalysts for intermolecular metathesis. | Catalyst tolerance to steric hindrance, control of E/Z isomers. beilstein-journals.orgnih.gov |
| Olefination | Adapt modern olefination reactions (e.g., Julia-Kocienski) for improved selectivity. | Stereoselectivity, removal of byproducts. |
| Sustainable Chemistry | Investigate biocatalytic routes or flow chemistry processes. | Enzyme discovery and engineering, process optimization. |
Deeper Exploration of Biogenetic Pathways in Diverse Natural Sources
While the synthetic origin of 3,5-Dodecadiene, 2-methyl- presents challenges, its potential natural origins are equally obscure. Branched and unsaturated hydrocarbons are known to exist in nature, particularly as insect pheromones or volatile signaling molecules. rsc.org The biosynthesis of such compounds often starts from common fatty acid pathways.
Future research should investigate whether 3,5-Dodecadiene, 2-methyl- is a naturally occurring product in insects, plants, or microorganisms. A plausible biogenetic pathway could involve the biosynthesis of a branched-chain fatty acid precursor. nih.govnih.gov This process typically begins with a branched starter unit, such as isobutyryl-CoA (derived from valine), followed by elongation. Subsequent enzymatic desaturation and decarboxylation could then yield the final diene structure. Investigating the genomes of potential source organisms for genes encoding relevant desaturases, decarboxylases, and fatty acid synthases will be essential.
Comprehensive Assessment of Environmental Transformations and Persistence
The introduction of any chemical into the environment necessitates a thorough understanding of its fate and persistence. For 3,5-Dodecadiene, 2-methyl-, virtually no data exists on its environmental behavior. As a volatile organic compound (VOC), its atmospheric fate is of primary concern. The conjugated diene system is expected to be highly reactive toward atmospheric oxidants like hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO3•), leading to rapid degradation. researchgate.net
In soil and aquatic environments, biodegradation by microorganisms would be the principal removal mechanism. The degradation rate of hydrocarbons is known to be structure-dependent; branched alkanes are generally degraded more slowly than their linear counterparts. mdpi.comcranfield.ac.uk The presence of unsaturation in 3,5-Dodecadiene, 2-methyl- might increase its susceptibility to microbial attack compared to a saturated alkane, but its branched nature could still render it more persistent than straight-chain alkenes. nih.govresearchgate.net Laboratory microcosm studies are needed to determine its biodegradation half-life in various environmental compartments and to identify the microbial species capable of its metabolism. cranfield.ac.uknih.gov
Advanced Analytical Methodologies for Ultra-Trace Detection and Isomer-Specific Quantification
Developing robust analytical methods is a prerequisite for studying both the biogenesis and the environmental fate of 3,5-Dodecadiene, 2-methyl-. The key challenge lies in detecting the compound at ultra-trace concentrations (ppb or ppt (B1677978) levels) within complex matrices and, crucially, in separating its various geometric isomers from each other and from structurally similar compounds. aivc.org
Standard gas chromatography-mass spectrometry (GC-MS) is a foundational technique, but may not provide sufficient resolution to separate all isomers. frontiersin.orgnih.gov Future research must focus on implementing more advanced techniques. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers vastly superior separation power and is ideal for resolving isomeric compounds in complex mixtures like environmental extracts or natural product volatilomes. chromatographyonline.comchromatographyonline.com For achieving the necessary sensitivity for trace analysis, pre-concentration techniques such as solid-phase microextraction (SPME) or thermal desorption will be indispensable. aivc.org A significant hurdle to overcome will be the synthesis of pure E,E-, E,Z-, Z,E-, and Z,Z-isomers to serve as analytical standards for unequivocal identification and quantification.
Table 2: Proposed Analytical Methodologies
| Technique | Purpose | Key Advantage |
| SPME-GC-MS | Routine screening and detection in air or water. | Ease of use, good sensitivity for volatile compounds. frontiersin.org |
| TD-GC-MS | Ultra-trace analysis of air samples. | High concentration factor, enabling ppt-level detection. aivc.org |
| GC×GC-TOF-MS | Isomer-specific separation and identification in complex matrices. | Superior peak capacity, structured chromatograms for compound class identification. chromatographyonline.comchromatographyonline.com |
| Chiral GC | Separation of potential enantiomers (if applicable). | Allows for stereospecific biological and toxicological studies. rsc.org |
Novel Research Applications Beyond Current Scope (e.g., Material Science, Advanced Solvents)
Beyond its fundamental chemical and environmental interest, the unique structure of 3,5-Dodecadiene, 2-methyl- suggests potential for novel applications that remain entirely unexplored.
In material science, the conjugated diene functionality makes it a candidate monomer for polymerization. libretexts.org Specifically, it could participate in Diels-Alder cycloaddition reactions to create cross-linked polymers or to synthesize complex cyclic structures. researchgate.netpraxilabs.comsigmaaldrich.com The thermal reversibility of some Diels-Alder reactions could be exploited to create self-healing or recyclable materials. acs.org The long alkyl chain and branched methyl group would influence the physical properties of the resulting polymers, potentially leading to materials with unique thermal or mechanical characteristics.
Furthermore, branched hydrocarbons are used as specialty solvents and fluids. exxonmobilchemical.comlibretexts.org The combination of a non-polar twelve-carbon backbone with the specific geometry and electronic properties of the conjugated diene system could result in unique solvency characteristics, making it a candidate for use as an advanced solvent or as a component in specialized industrial fluids. Research in these areas would require the prior development of an efficient synthetic route to produce the compound in sufficient quantities for testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
